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Compound of Interest

Compound Name: 3-Methylfuran-2-carbonyl chloride

Cat. No.: B1596852

This technical guide provides an in-depth analysis of the spectroscopic properties of 3-
Methylfuran-2-carbonyl chloride (CAS No: 22601-06-5), a key intermediate in synthetic
organic chemistry.[1][2] This document is intended for researchers, scientists, and
professionals in drug development who utilize spectroscopic techniques for molecular
characterization. Herein, we delve into the Nuclear Magnetic Resonance (NMR), Infrared (IR),
and Mass Spectrometry (MS) data of this compound, offering insights into the structural
elucidation and the causality behind the observed spectral features.

Introduction to 3-Methylfuran-2-carbonyl chloride

3-Methylfuran-2-carbonyl chloride, also known as 3-methyl-2-furoyl chloride, is a substituted
furan derivative containing a reactive acyl chloride functional group.[1][2] Its molecular formula
is CeHsClO2, with a molecular weight of approximately 144.56 g/mol .[1][2] The presence of the
furan ring, a methyl group, and an acyl chloride moiety gives this molecule distinct
spectroscopic characteristics that are instrumental for its identification and quality control.
Understanding its spectroscopic signature is paramount for its application in the synthesis of
more complex molecules, including active pharmaceutical ingredients.

To facilitate a comprehensive understanding, this guide will dissect the *H NMR, 3C NMR, IR,
and MS data, both from available experimental sources and predictive models based on
analogous structures.

Molecular Structure and Atom Numbering:
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Caption: Molecular structure of 3-Methylfuran-2-carbonyl chloride with atom numbering for
spectroscopic assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While experimental NMR data for 3-Methylfuran-2-carbonyl chloride is not readily available
in the public domain, a highly reliable prediction of its *H and 3C NMR spectra can be
formulated based on the known spectral data of structurally related compounds, such as 3-
methylfuran and 2-furoyl chloride.

Predicted *H NMR Spectrum

The *H NMR spectrum is expected to show three distinct signals: two in the aromatic region
corresponding to the furan ring protons, and one in the aliphatic region for the methyl group
protons.
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Predicted
Chemical Shift Multiplicity Integration

(3, ppm)

Assignment

Justification

~7.4-7.6 Doublet 1H

H-5

The proton at the
5-position is
adjacent to the
oxygen atom and
is expected to be
the most
downfield of the
ring protons. It
will be split by
the H-4 proton.

~6.3-6.5 Doublet 1H

This proton is
coupled to the H-
5 proton,
resulting in a
doublet. Its
chemical shift is
upfield compared
to H-5 due to its
greater distance
from the
electron-
withdrawing

carbonyl group.

~2.2-24 Singlet 3H

-CHs

The methyl
protons are not
coupled to any
other protons
and will therefore
appear as a
singlet. The
electron-donating
nature of the

methyl group and
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its position on
the furan ring
influence its

chemical shift.

Causality of Chemical Shifts: The electron-withdrawing nature of the carbonyl chloride group at
the 2-position significantly deshields the adjacent furan ring protons, causing them to resonate
at lower field (higher ppm values). The methyl group at the 3-position is electron-donating,
which slightly shields the ring protons compared to an unsubstituted furan ring.

Predicted **C NMR Spectrum

The proton-decoupled 3C NMR spectrum is predicted to exhibit six signals, corresponding to

the six unique carbon atoms in the molecule.
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Predicted Chemical Shift (9,

Assignment Justification
ppm)

The carbonyl carbon of an acyl

chloride is highly deshielded
~158 - 162 C=0 (Carbonyl)

and appears at a very low

field.

This furan ring carbon,
~145 - 150 C-5 adjacent to the oxygen, is

expected to be downfield.

The carbon atom attached to
~140 - 145 C-2 the carbonyl chloride group will

be significantly downfield.

The carbon atom bearing the

methyl group will be upfield
~115-120 C-3 vl grotp P

relative to the other substituted

ring carbon.

This is the other unsubstituted
~110 - 115 C-4 )
furan ring carbon.

The methyl carbon is expected
~10-15 -CHs . _ _ _ _
in the typical aliphatic region.

Expertise in Interpretation: The predicted chemical shifts are derived from established ranges
for similar functional groups and substitution patterns on furan rings. For instance, the carbonyl
carbon of acyl chlorides typically resonates in the 160-185 ppm range. The positions of the
furan ring carbons are influenced by the competing electronic effects of the electron-
withdrawing acyl chloride and the electron-donating methyl group.

Experimental Protocol for NMR Data Acquisition

For the acquisition of high-quality NMR spectra of 3-Methylfuran-2-carbonyl chloride, the
following protocol is recommended:

e Sample Preparation:
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o Due to the reactivity of the acyl chloride, the sample must be handled in a dry, inert
atmosphere (e.g., a glove box).

o Use a dry, deuterated solvent that is inert to the acyl chloride, such as deuterated
chloroform (CDCIs) or deuterated dichloromethane (CD2zClz2).

o Prepare a solution of approximately 5-10 mg of the compound in 0.5-0.7 mL of the chosen
deuterated solvent in a standard 5 mm NMR tube.

e Instrument Parameters (*H NMR):

o Spectrometer: A 400 MHz or higher field spectrometer is recommended for better signal
dispersion.

o Pulse Sequence: A standard single-pulse experiment.

o Acquisition Time: 2-3 seconds.

o Relaxation Delay: 1-2 seconds.

o Number of Scans: 16-64 scans, depending on the sample concentration.

o Referencing: The residual solvent peak (e.g., CHCIs at 7.26 ppm) should be used for
chemical shift referencing.

e Instrument Parameters (33C NMR):
o Spectrometer: A 100 MHz or higher field spectrometer.
o Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., zgpg30).
o Acquisition Time: 1-2 seconds.
o Relaxation Delay: 2-5 seconds.

o Number of Scans: 1024-4096 scans are typically required to achieve a good signal-to-
noise ratio.
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o Referencing: The solvent peak (e.g., CDCIs at 77.16 ppm) should be used for chemical
shift referencing.

Infrared (IR) Spectroscopy

The IR spectrum of 3-Methylfuran-2-carbonyl chloride is characterized by strong absorptions
corresponding to the carbonyl group and vibrations of the furan ring. Experimental data is
available from the PubChem database.[1]

Wavenumber (cm~1)  Intensity Assignment Vibrational Mode
~1750 - 1780 Strong C=0 Stretching

~3100 - 3150 Medium C-H (furan) Stretching

~2850 - 3000 Weak-Medium C-H (methyl) Stretching

~1500 - 1600 Medium-Strong C=C (furan) Stretching

~1000 - 1300 Medium-Strong C-O-C (furan) Asymmetric Stretching
~700 - 900 Strong C-Cl Stretching

Interpretation of the IR Spectrum: The most prominent feature in the IR spectrum is the very
strong absorption band in the region of 1750-1780 cm~1, which is characteristic of the C=0
stretching vibration of an acyl chloride. The exact position of this band is sensitive to the
electronic environment; conjugation with the furan ring slightly lowers this frequency compared
to a saturated acyl chloride. The C-H stretching vibrations of the furan ring appear above 3100
cm~1, while the methyl C-H stretches are observed below 3000 cm~1. The stretching vibrations
of the C=C and C-O-C bonds within the furan ring give rise to a series of bands in the
fingerprint region. The C-ClI stretch is expected to appear as a strong band in the lower
frequency region of the spectrum.

Experimental Protocol for FTIR-ATR Spectroscopy

Attenuated Total Reflectance (ATR) is a convenient technique for acquiring IR spectra of liquid
samples like 3-Methylfuran-2-carbonyl chloride with minimal sample preparation.[3][4][5][6]

[7]
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Instrument Setup:
o Use an FTIR spectrometer equipped with a single-reflection diamond ATR accessory.

o Record a background spectrum of the clean, empty ATR crystal.

Sample Application:

o In a fume hood, carefully place a small drop of 3-Methylfuran-2-carbonyl chloride onto
the center of the ATR crystal.

Data Acquisition:

o Acquire the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4
cm™i,

Cleaning:

o After the measurement, carefully clean the ATR crystal with a suitable dry, inert solvent
(e.g., hexane or dichloromethane) and a soft, non-abrasive wipe.

Trustworthiness of the Protocol: This standard ATR protocol ensures reproducible results. The
use of a diamond ATR crystal is recommended due to its chemical inertness and durability,
which is important when handling a reactive compound like an acyl chloride.

Mass Spectrometry (MS)

Mass spectrometry provides valuable information about the molecular weight and
fragmentation pattern of 3-Methylfuran-2-carbonyl chloride. GC-MS data is available from
the PubChem database.[1]

Predicted Fragmentation Pathway:
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Caption: Predicted major fragmentation pathways for 3-Methylfuran-2-carbonyl chloride in
mass spectrometry.
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m/z (mass-to-charge ) _ .
tio) Relative Intensity Proposed Fragment Interpretation
ratio

Molecular ion peak
(M*). The presence
of the chlorine isotope

144/146 Moderate [CeHsCIO2]* pattern (3>Cl and 3’Cl
in an approximate 3:1
ratio) is a key

diagnostic feature.

Loss of a chlorine

radical from the

molecular ion, forming
) the 3-methyl-2-furoyl

111 High [CeHsO2]* ) o

cation. This is often a

major fragmentation

pathway for acyl

chlorides.

Subsequent loss of
carbon monoxide
(CO) from the m/z 111

fragment.

81 Moderate [CsHs0]*

Likely formed through
a rearrangement
process involving the
loss of the COCI

82 Moderate [CsHeO]* radical and the gain of
a hydrogen atom,
corresponding to the
3-methylfuran radical

cation.

Expertise in Spectral Interpretation: The fragmentation pattern is dominated by the cleavage of
the weakest bonds and the formation of stable fragments. The C-Cl bond is relatively weak,
leading to the prominent peak at m/z 111. The subsequent loss of a neutral CO molecule is a
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common fragmentation pathway for acylium ions. The presence of the m/z 82 peak,
corresponding to the 3-methylfuran radical cation, further confirms the core structure of the
molecule.

Experimental Protocol for GC-MS Analysis

The following is a general protocol for the analysis of 3-Methylfuran-2-carbonyl chloride by
Gas Chromatography-Mass Spectrometry (GC-MS).[8][9][10][11][12]

e Sample Preparation:

o Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile, inert solvent such as
dichloromethane or diethyl ether.

¢ GC Parameters:

o GC Column: A standard non-polar column (e.g., HP-5ms, 30 m x 0.25 mm i.d., 0.25 pym
film thickness) is suitable.

o Carrier Gas: Helium at a constant flow rate of approximately 1 mL/min.

o Injector: Split/splitless injector, operated in splitless mode to maximize sensitivity. Injector
temperature: 250 °C.

o Oven Temperature Program:
» |nitial temperature: 50 °C, hold for 2 minutes.
= Ramp: 10 °C/min to 250 °C.
» Final hold: 5 minutes at 250 °C.
e MS Parameters:
o lonization Mode: Electron lonization (El) at 70 eV.
o Mass Range: Scan from m/z 40 to 200.

o lon Source Temperature: 230 °C.
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o Quadrupole Temperature: 150 °C.

Self-Validating System: This protocol includes standard conditions for the analysis of semi-
volatile organic compounds. The resulting chromatogram should show a single major peak
corresponding to 3-Methylfuran-2-carbonyl chloride, and the mass spectrum of this peak
should be consistent with the predicted fragmentation pattern. Any significant impurity peaks
can be identified by their respective mass spectra.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive fingerprint for the
identification and characterization of 3-Methylfuran-2-carbonyl chloride. The predicted NMR
data, in conjunction with the experimental IR and MS data, offer a robust framework for
confirming the structure and purity of this important synthetic intermediate. The detailed
experimental protocols provide a reliable starting point for researchers to obtain high-quality
spectroscopic data in their own laboratories. Adherence to these analytical methodologies will
ensure the integrity and reproducibility of experimental results in the fields of chemical
synthesis and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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